molecular formula C12H12ClNO2 B13331354 1-(4-Chlorobenzyl)-5-oxopyrrolidine-3-carbaldehyde

1-(4-Chlorobenzyl)-5-oxopyrrolidine-3-carbaldehyde

Cat. No.: B13331354
M. Wt: 237.68 g/mol
InChI Key: HQNJEKGVITWHDD-UHFFFAOYSA-N
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Description

1-(4-Chlorobenzyl)-5-oxopyrrolidine-3-carbaldehyde is an organic compound that features a pyrrolidine ring substituted with a 4-chlorobenzyl group and an aldehyde functional group

Chemical Reactions Analysis

Types of Reactions

1-(4-Chlorobenzyl)-5-oxopyrrolidine-3-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride.

    Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: 1-(4-Chlorobenzyl)-5-oxopyrrolidine-3-carboxylic acid.

    Reduction: 1-(4-Chlorobenzyl)-5-oxopyrrolidine-3-methanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(4-Chlorobenzyl)-5-oxopyrrolidine-3-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-Chlorobenzyl)-5-oxopyrrolidine-3-carbaldehyde involves its interaction with specific molecular targets. For example, it may act as an inhibitor of certain enzymes or receptors, leading to its bioactive effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential bioactivity. Its structure allows for versatile modifications, making it a valuable intermediate in synthetic chemistry and drug development.

Properties

Molecular Formula

C12H12ClNO2

Molecular Weight

237.68 g/mol

IUPAC Name

1-[(4-chlorophenyl)methyl]-5-oxopyrrolidine-3-carbaldehyde

InChI

InChI=1S/C12H12ClNO2/c13-11-3-1-9(2-4-11)6-14-7-10(8-15)5-12(14)16/h1-4,8,10H,5-7H2

InChI Key

HQNJEKGVITWHDD-UHFFFAOYSA-N

Canonical SMILES

C1C(CN(C1=O)CC2=CC=C(C=C2)Cl)C=O

Origin of Product

United States

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